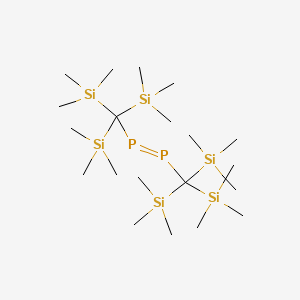
Diphosphene, bis(tris(trimethylsilyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphene, bis(tris(trimethylsilyl)methyl)- is an organophosphorus compound characterized by a phosphorus-phosphorus double bond This compound is notable for its stability, which is achieved through steric hindrance provided by the bulky tris(trimethylsilyl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the dehalogenation of a dichlorophosphine precursor using an active metal. One common method includes the reaction of tris(trimethylsilyl)methylchlorophosphine with sodium or potassium metal under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While industrial-scale production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the stability of the compound and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic diperoxides when reacted with ozone at low temperatures.
Substitution: It can participate in substitution reactions where the phosphorus-phosphorus double bond reacts with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of diphosphene, bis(tris(trimethylsilyl)methyl)-.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Substitution: The products of substitution reactions vary based on the reagents used but generally involve the formation of new phosphorus-containing compounds.
Scientific Research Applications
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of interest in the study of phosphorus-containing biomolecules.
Industry: Its stability and reactivity make it a candidate for use in industrial processes involving phosphorus chemistry.
Mechanism of Action
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects is primarily through its phosphorus-phosphorus double bond. This bond allows the compound to participate in various chemical reactions, including oxidation and substitution. The bulky tris(trimethylsilyl)methyl groups provide steric hindrance, stabilizing the compound and preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Diphosphene, bis(2,4,6-tri-tert-butylphenyl): Another stable diphosphene characterized by bulky substituents that provide steric hindrance.
Diphosphene, bis(trimethylsilyl): A related compound with similar steric protection but different substituents.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the specific steric hindrance provided by the tris(trimethylsilyl)methyl groups.
Properties
CAS No. |
83115-11-1 |
|---|---|
Molecular Formula |
C20H54P2Si6 |
Molecular Weight |
525.1 g/mol |
IUPAC Name |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChI Key |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















